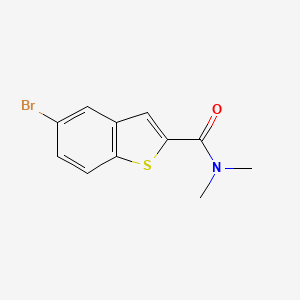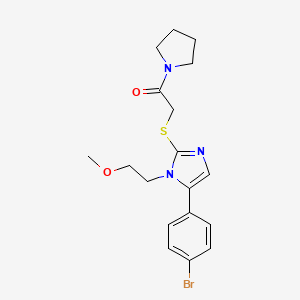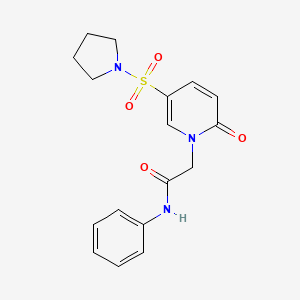
4-Chloro-6-isopropyl-5-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-isopropyl-5-methoxypyrimidine is a pyrimidine derivative with a molecular formula of C8H11ClN2O. This compound is characterized by the presence of a chlorine atom at the 4-position, an isopropyl group at the 6-position, and a methoxy group at the 5-position on the pyrimidine ring. Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines, and are fundamental components of nucleic acids, such as DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-isopropyl-5-methoxypyrimidine typically involves the following steps:
Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloropyrimidine and appropriate alkylating agents.
Alkylation: The pyrimidine ring is alkylated at the 6-position using an isopropyl group donor, such as isopropyl bromide, in the presence of a strong base like potassium tert-butoxide.
Methoxylation: The 5-position of the pyrimidine ring is then functionalized with a methoxy group using a methylation agent like methyl iodide, in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-isopropyl-5-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-6-isopropyl-5-methoxypyrimidin-2-one.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like ammonia (NH3) or hydroxide ions (OH-).
Major Products Formed:
Oxidation Products: 4-chloro-6-isopropyl-5-methoxypyrimidin-2-one
Reduction Products: Reduced derivatives of this compound
Substitution Products: Amino or hydroxyl derivatives of this compound
Scientific Research Applications
4-Chloro-6-isopropyl-5-methoxypyrimidine has various scientific research applications across multiple fields:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the role of pyrimidine derivatives in biological systems.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-6-isopropyl-5-methoxypyrimidine exerts its effects depends on its specific application. For example, in antiviral therapies, the compound may inhibit viral replication by interfering with nucleic acid synthesis. In anticancer therapies, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways.
Molecular Targets and Pathways:
Antiviral Action: Targets viral enzymes involved in nucleic acid synthesis.
Anticancer Action: Targets cellular pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-Chloro-5-methoxypyrimidine
6-Isopropyl-5-methoxypyrimidine
Properties
IUPAC Name |
4-chloro-5-methoxy-6-propan-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)6-7(12-3)8(9)11-4-10-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWXHDLIFQPLKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505871-96-4 |
Source


|
| Record name | 4-chloro-5-methoxy-6-(propan-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2855607.png)


![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)



![2-Chloro-N-[(2,6-dimethylphenyl)methyl]-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]acetamide](/img/structure/B2855617.png)

![1-{3-[(6-Fluoroquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B2855620.png)


